(R)-4-Bromo-2-hydroxybutanoic acid
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Overview
Description
®-4-Bromo-2-hydroxybutanoic acid is an organic compound with the molecular formula C4H7BrO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Bromo-2-hydroxybutanoic acid typically involves the bromination of 2-hydroxybutanoic acid. One common method is the reaction of 2-hydroxybutanoic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic addition, where the bromine molecule adds across the double bond of the hydroxybutanoic acid.
Industrial Production Methods: Industrial production of ®-4-Bromo-2-hydroxybutanoic acid may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: ®-4-Bromo-2-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-bromo-2-oxobutanoic acid.
Reduction: The bromine atom can be reduced to form 2-hydroxybutanoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2,3-dihydroxybutanoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products:
Oxidation: 4-Bromo-2-oxobutanoic acid.
Reduction: 2-Hydroxybutanoic acid.
Substitution: 2,3-Dihydroxybutanoic acid.
Scientific Research Applications
®-4-Bromo-2-hydroxybutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of ®-4-Bromo-2-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
(S)-4-Bromo-2-hydroxybutanoic acid: The enantiomer of ®-4-Bromo-2-hydroxybutanoic acid, with similar chemical properties but different biological activity.
4-Bromo-2-oxobutanoic acid: A related compound formed by the oxidation of ®-4-Bromo-2-hydroxybutanoic acid.
2,3-Dihydroxybutanoic acid: A compound formed by the substitution of the bromine atom with a hydroxyl group.
Uniqueness: ®-4-Bromo-2-hydroxybutanoic acid is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer
Properties
Molecular Formula |
C4H7BrO3 |
---|---|
Molecular Weight |
183.00 g/mol |
IUPAC Name |
(2R)-4-bromo-2-hydroxybutanoic acid |
InChI |
InChI=1S/C4H7BrO3/c5-2-1-3(6)4(7)8/h3,6H,1-2H2,(H,7,8)/t3-/m1/s1 |
InChI Key |
SUQUDHMFAADHEL-GSVOUGTGSA-N |
Isomeric SMILES |
C(CBr)[C@H](C(=O)O)O |
Canonical SMILES |
C(CBr)C(C(=O)O)O |
Origin of Product |
United States |
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